

# NVP-BVU972: A Potent and Selective MET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**NVP-BVU972** is a highly potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3][4][5] The MET kinase, also known as hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, and motility.[5] Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of various human cancers, making it a key target for therapeutic intervention. **NVP-BVU972** has demonstrated significant anti-proliferative activity in cancer cell lines with MET amplification and has been instrumental in studying the mechanisms of acquired resistance to MET inhibitors.[1][3][4] This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **NVP-BVU972**, along with detailed experimental protocols for its characterization.

## **Chemical Structure and Properties**

**NVP-BVU972** is chemically known as 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline.[1] Its chemical structure is depicted below:

NVP-BVU972 Chemical Structure

Table 1: Physicochemical Properties of NVP-BVU972



| Property                       | Value                                                                          | Reference   |  |
|--------------------------------|--------------------------------------------------------------------------------|-------------|--|
| IUPAC Name                     | 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline | [1]         |  |
| CAS Number                     | 1185763-69-2                                                                   | [1]         |  |
| Molecular Formula              | C20H16N6                                                                       | [1][6]      |  |
| Molecular Weight               | 340.38 g/mol                                                                   | 8 g/mol [7] |  |
| Purity                         | ≥98%                                                                           | 6 [1]       |  |
| Appearance                     | Solid                                                                          | [1]         |  |
| Solubility                     | Soluble in DMSO                                                                | [1][7]      |  |
| XLogP3                         | 2.5                                                                            | [6]         |  |
| Topological Polar Surface Area | 60.9 Ų                                                                         | [6]         |  |
| Density                        | 1.35 g/cm <sup>3</sup> [6]                                                     |             |  |
| Refractive Index               | 1.745                                                                          | [6]         |  |
| Storage                        | -20°C                                                                          | [1]         |  |

## **Pharmacological Properties**

**NVP-BVU972** is a selective inhibitor of MET kinase with a reported IC<sub>50</sub> of 14 nM.[1][2][3][4][5] It exhibits high selectivity for MET over a broad panel of other kinases.[1][4][5] The primary mechanism of action involves the inhibition of MET autophosphorylation, which subsequently blocks downstream signaling pathways responsible for cell growth and proliferation.[1][2][3][4]

Table 2: In Vitro Biological Activity of NVP-BVU972



| Assay                              | Cell Line/Target               | IC <sub>50</sub> | Reference       |
|------------------------------------|--------------------------------|------------------|-----------------|
| MET Kinase Inhibition              | Wild-type MET                  | 14 nM            | [1][2][3][4][5] |
| MET Autophosphorylation Inhibition | GTL-16 cells<br>(constitutive) | 7.3 nM           | [1][2][4]       |
| A549 cells (HGF-stimulated)        | 22 nM                          | [1][2][4]        |                 |
| Cell Proliferation Inhibition      | GTL-16 (gastric cancer)        | 66 nM            | [1][2][4][5]    |
| MKN45 (gastric cancer)             | 32 nM                          | [1][2][4][5]     |                 |
| EBC-1 (lung cancer)                | 82 nM                          | [5]              | _               |
| BaF3 TPR-MET (wild-type)           | 77 nM                          | [3]              | _               |
| BaF3 TPR-MET<br>(M1211L mutant)    | 1.2 nM                         | [3]              |                 |
| BaF3 TPR-MET (M1250T mutant)       | 3.6 nM                         | [3]              | _               |
| BaF3 TPR-MET<br>(F1200I mutant)    | 14.1 nM                        | [3]              | _               |
| BaF3 TPR-MET<br>(V1155L mutant)    | 14.6 nM                        | [3]              |                 |
| BaF3 TPR-MET<br>(L1195V mutant)    | 31.5 nM                        | [3]              | _               |
| BaF3 TPR-MET<br>(D1228A mutant)    | >129 nM                        | [3]              | _               |
| BaF3 TPR-MET<br>(Y1230H mutant)    | >129 nM                        | [3]              |                 |



# **Signaling Pathway**

**NVP-BVU972** exerts its therapeutic effects by inhibiting the HGF/MET signaling pathway. Upon binding of its ligand, HGF, the MET receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration.





Click to download full resolution via product page

Caption: HGF/MET Signaling Pathway and Inhibition by NVP-BVU972.



# Experimental Protocols In Vitro MET Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of **NVP-BVU972** on MET kinase.

#### Materials:

- Recombinant MET kinase (wild-type or mutant)
- Biotinylated peptide substrate (e.g., PTK1)
- ATP
- NVP-BVU972
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl<sub>2</sub>, 4 mM MnCl<sub>2</sub>, 0.05% Tween 20, 0.05% BSA, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>
- Stop/Detection Solution: 10 mM EDTA, 3.5 nM Eu-labeled anti-phospho-tyrosine antibody (e.g., PY20), 10 nM Streptavidin-Allophycocyanin (APC)
- 1536-well white plates
- Plate reader capable of TR-FRET measurements

#### Procedure:

- Prepare serial dilutions of NVP-BVU972 in DMSO.
- Add 2 μL of the NVP-BVU972 dilutions or DMSO (vehicle control) to the wells of a 1536-well plate.
- Add 2 μL of MET kinase solution (final concentration ~4-5 nM) to each well and incubate for 20 minutes at room temperature.
- Initiate the kinase reaction by adding 1  $\mu$ L of a solution containing ATP (at the determined Km concentration for the specific kinase variant) and 1  $\mu$ L of the biotinylated peptide



substrate (final concentration 1 μM).

- Incubate the reaction for 90 minutes at room temperature.
- Stop the reaction by adding 1 μL of the Stop/Detection Solution.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Measure the TR-FRET signal on a compatible plate reader.
- Calculate the percent inhibition for each NVP-BVU972 concentration and determine the IC<sub>50</sub>
   value using a suitable data analysis software.

## **Cell Proliferation Assay (Resazurin Reduction)**

This protocol outlines a method to assess the anti-proliferative effects of **NVP-BVU972** on cancer cell lines using a resazurin-based assay.

#### Materials:

- Cancer cell line of interest (e.g., GTL-16, MKN45, EBC-1)
- Complete cell culture medium
- NVP-BVU972
- · Resazurin sodium salt solution
- 96-well clear-bottom black plates
- Plate reader capable of fluorescence measurement

#### Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of NVP-BVU972 in complete cell culture medium.



- Remove the existing medium from the cells and add 100 μL of the NVP-BVU972 dilutions or medium with DMSO (vehicle control) to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add 10 μL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
- Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## **Western Blot Analysis of MET Phosphorylation**

This protocol describes the detection of phosphorylated MET in cell lysates by Western blotting.

#### Materials:

- Cancer cell line of interest
- NVP-BVU972
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking Buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-MET (e.g., Tyr1234/1235), anti-total-MET
- HRP-conjugated secondary antibody



- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Seed cells and grow to ~70-80% confluency.
- Treat the cells with various concentrations of NVP-BVU972 for a specified time (e.g., 2 hours). For HGF-stimulated models, starve cells and then stimulate with HGF in the presence or absence of the inhibitor.
- Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-MET antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antitotal-MET antibody.

# **Experimental Workflow: Drug Resistance Screen**



**NVP-BVU972** has been utilized in drug resistance screens to identify mutations in the MET kinase domain that confer resistance to the inhibitor. A typical workflow for such a screen is outlined below.

NVP-BVU972 Drug Resistance Screen Workflow





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. 美国GlpBio NVP-BVU972 | C-Met inhibitor,potent and selective | Cas# 1185763-69-2 [glpbio.cn]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [NVP-BVU972: A Potent and Selective MET Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609689#nvp-bvu972-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com